![molecular formula C13H13NO2 B11892763 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural and synthetic products due to their biological and pharmaceutical importance. This compound, in particular, is notable for its unique structure, which combines the indole core with a cyclopentane ring, making it a valuable scaffold in drug discovery and other scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The reaction is typically carried out in the presence of a catalyst and under microwave irradiation to reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above is scalable and can be adapted for industrial applications due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Substitution: Formation of N-alkylated indole derivatives
Applications De Recherche Scientifique
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential scaffold for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of polymers and composite materials with applications in energy storage and biomedical fields
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl and carboxylic acid groups.
3-alkyl-1,4-dihydrocyclopenta[b]indoles: Differ in the degree of saturation and substitution patterns.
1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: Contains a pyridine ring instead of a cyclopentane ring .
Uniqueness
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, carboxylic acid, and a cyclopentane ring makes it a versatile scaffold for various applications in scientific research and drug development .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-14-10-5-3-2-4-8(10)12-9(13(15)16)6-7-11(12)14/h2-5,9H,6-7H2,1H3,(H,15,16) |
Clé InChI |
DLGOJRXNFKWZKQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(CC2)C(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)
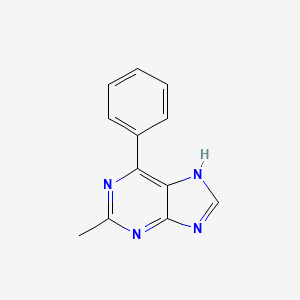

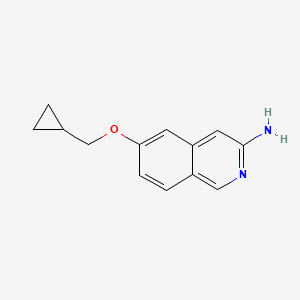

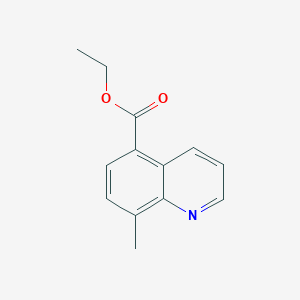
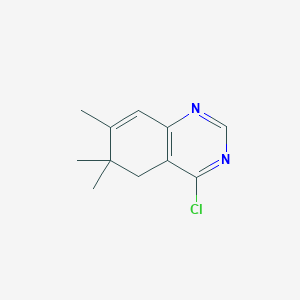
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)




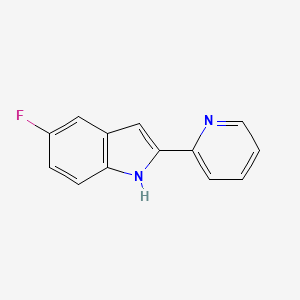
![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)
